Fmoc-D-Ala-OH-d3
Description
D-Alanine-3,3,3-D3-N-Fmoc is a deuterated, Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of D-alanine. Its chemical structure features three deuterium atoms replacing the three hydrogen atoms at the β-carbon (C3) position, making it a stable isotopologue widely used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based studies . The compound is synthesized via Fmoc protection of deuterated alanine, ensuring high isotopic purity (99 atom % D) . Its CAS number is 225101-67-7, and its molecular formula is C₁₈H₁₅D₃NO₄, with a molecular weight of approximately 313.36 g/mol .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3 |
InChI Key |
QWXZOFZKSQXPDC-KMKPOHAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of D-Alanine-3,3,3-D3
Deuterium Incorporation Strategies
Deuteration at the β-methyl group is achieved through two primary routes:
Catalytic Deuterium Exchange
- Reagents : D₂O, deuterated acids (e.g., DCl), or bases (e.g., NaOD).
- Conditions : Prolonged heating (80–100°C) under reflux with a platinum or palladium catalyst.
- Mechanism : Acid-/base-catalyzed H/D exchange at the β-carbon.
- Yield : 70–85% deuteration efficiency.
Reductive Amination of Deuterated Pyruvate
Fmoc Protection of D-Alanine-3,3,3-D3
Reaction with Fmoc-Cl
Optimization and Challenges
Racemization Control
Analytical Validation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Catalytic H/D Exchange | Low cost, scalable | Incomplete deuteration | 70–85% |
| Reductive Amination | High stereoselectivity | Requires deuterated pyruvate | 90–95% |
| Fmoc-Cl Protection | Rapid reaction | Risk of racemization | 80–90% |
| Fmoc-OSu Activation | Mild conditions | Higher reagent cost | 85–92% |
Chemical Reactions Analysis
Types of Reactions: D-Alanine-3,3,3-D3-N-fmoc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Peptide Coupling: The compound is commonly used in solid-phase peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Alanine-3,3,3-D3-N-fmoc is widely used in the synthesis of deuterated peptides for structural and functional studies
Biology:
Medicine:
Drug Development: Deuterated peptides synthesized using D-Alanine-3,3,3-D3-N-fmoc are investigated for their potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Alanine-3,3,3-D3-N-fmoc exerts its effects primarily through its incorporation into peptides. The deuterium atoms provide stability and resistance to metabolic degradation, making the resulting peptides more stable and longer-lasting in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, isotopic, and functional differences between D-Alanine-3,3,3-D3-N-Fmoc and related compounds.
Table 1: Comparative Analysis of D-Alanine-3,3,3-D3-N-Fmoc and Analogues
Key Comparative Insights
Isotopic Labeling vs. Functional Modifications D-Alanine-3,3,3-D3-N-Fmoc is primarily distinguished by its deuterium labeling at the β-carbon, which minimizes metabolic interference in tracer studies compared to non-deuterated analogues . In contrast, Fmoc-Ala-OH-2,3,3,3-d4 contains an additional deuterium at C2, which may alter steric effects in peptide synthesis . Functionalized derivatives, such as Fmoc-3-azido-D-alanine, replace deuterium with reactive groups (e.g., azide) for click chemistry applications, enabling bioconjugation in drug development .
Aromatic Substitutions and Pharmacological Relevance Naphthyl-substituted analogues (e.g., N-Fmoc-3-(1-naphthyl)-D-alanine) exhibit enhanced hydrophobic interactions, making them suitable for targeting aromatic-binding pockets in proteins like GPCRs . These compounds have higher molecular weights (~437 g/mol) compared to deuterated D-alanine derivatives (~313 g/mol), impacting solubility and pharmacokinetics.
Synthetic and Safety Considerations
- Deuterated compounds like D-Alanine-3,3,3-D3-N-Fmoc are synthesized using NaHCO₃-mediated Fmoc protection of deuterated alanine precursors . Safety data for L-Alanine-d3 (a related compound) indicate low hazard (NFPA/HMIS ratings: 0/0/0), suggesting similar safety profiles for the D-isomer .
- Azide-containing analogues require specialized coupling reagents (e.g., PyBOP) for efficient peptide bond formation, unlike standard HBTU-activated Fmoc chemistry .
Biological Activity
D-Alanine-3,3,3-D3-N-fmoc is a derivative of the amino acid alanine, specifically labeled with deuterium isotopes at the methyl group. This compound is part of a broader category of protected amino acids used in peptide synthesis and has garnered attention for its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of D-Alanine-3,3,3-D3-N-fmoc, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₄H₁₉D₃N₂O₄
- Molecular Weight : 314.35 g/mol
- Purity : 98% (minimum)
- Structure : The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protective group used in amino acid chemistry, allowing for selective reactions while maintaining the integrity of the amino group.
The biological activity of D-Alanine-3,3,3-D3-N-fmoc can be attributed to its role in peptide synthesis and its interactions with various receptors. Research indicates that modifications at the alanine position can significantly affect the potency and efficacy of peptides at melanocortin receptors (MC1R, MC3R, MC4R) which are involved in regulating energy homeostasis and other physiological functions.
Structure-Activity Relationships (SAR)
A study highlighted that substituting different residues in peptide sequences containing alanine can lead to substantial changes in receptor activity. For example:
| Peptide Modification | Receptor Type | Potency Change |
|---|---|---|
| Ala → His | mMC4R | No change |
| Ala → DPhe | mMC1R | 12-22 fold decrease |
| Ala → Pro | mMC1R | 2000-fold decrease |
These findings suggest that the stereochemistry and side chain modifications of alanine derivatives like D-Alanine-3,3,3-D3-N-fmoc play crucial roles in determining their biological activity .
Biological Applications
D-Alanine derivatives have been investigated for their potential therapeutic applications. The incorporation of deuterium isotopes can enhance the stability and metabolic profile of peptides, making them more effective as drug candidates.
Case Studies
- Peptide Synthesis : D-Alanine-3,3,3-D3-N-fmoc has been employed in synthesizing various bioactive peptides. Its use allows for precise control over peptide folding and stability due to the protective Fmoc group.
- Neuroprotective Studies : Research suggests that certain alanine derivatives may exhibit neuroprotective properties. For instance, compounds similar to D-Alanine have been linked to reduced neurodegeneration in models of Alzheimer's disease .
Research Findings
Recent studies have focused on the pharmacological profiles of D-Alanine derivatives:
- In vitro Studies : Experiments indicate that D-Alanine-3,3,3-D3-N-fmoc exhibits a favorable interaction with various G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation.
- In vivo Studies : Animal models have demonstrated that peptides incorporating D-Alanine derivatives can modulate appetite and energy expenditure effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
